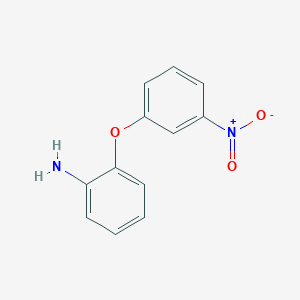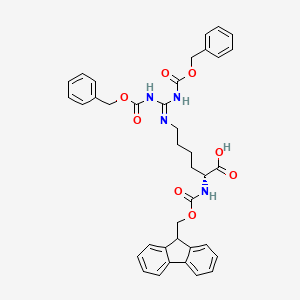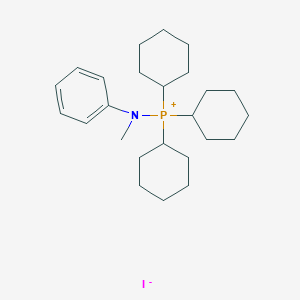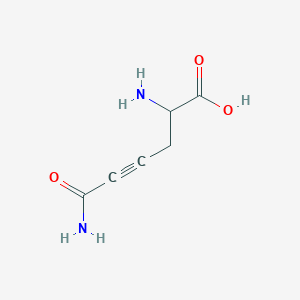
2,6-Diamino-6-oxohex-4-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diamino-6-oxohex-4-ynoic acid is a chemical compound with the molecular formula C6H8N2O3 It is characterized by the presence of two amino groups, a ketone group, and an alkyne group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-6-oxohex-4-ynoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diaminohex-4-ynoic acid dihydrochloride with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diamino-6-oxohex-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as amino alcohols, oxo derivatives, and substituted amides .
Aplicaciones Científicas De Investigación
2,6-Diamino-6-oxohex-4-ynoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Diamino-6-oxohex-4-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminobutyric acid: Similar in structure but lacks the alkyne group.
2,6-Diamino-4-chloropyrimidine: Contains a pyrimidine ring instead of the alkyne group.
2,6-Diaminopyridine: Contains a pyridine ring and lacks the ketone group.
Uniqueness
2,6-Diamino-6-oxohex-4-ynoic acid is unique due to the presence of both amino and alkyne groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89020-46-2 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
2,6-diamino-6-oxohex-4-ynoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,2,7H2,(H2,8,9)(H,10,11) |
Clave InChI |
GGGZGDVSEYTDJS-UHFFFAOYSA-N |
SMILES canónico |
C(C#CC(=O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



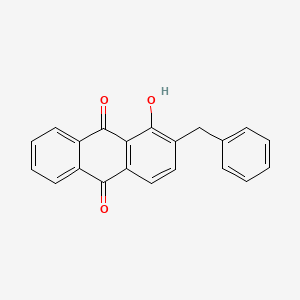
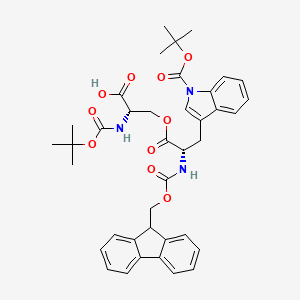

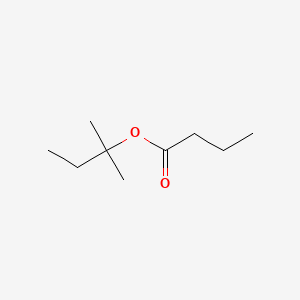
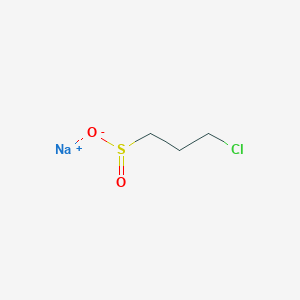
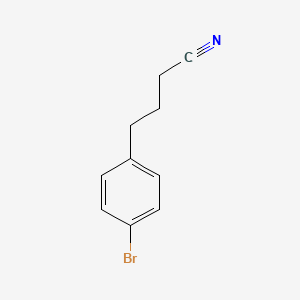
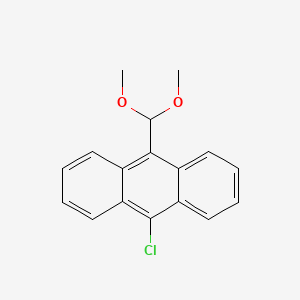
![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
